
N-(alpha-Phenoxybenzylidene)-2-naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-Phenoxybenzylidene)-2-naphthylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a phenoxybenzylidene group attached to a naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Phenoxybenzylidene)-2-naphthylamine typically involves the condensation reaction between alpha-phenoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Phenoxybenzylidene)-2-naphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenoxy and naphthyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can regenerate the starting amine and aldehyde.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it of interest in medicinal chemistry.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(alpha-Phenoxybenzylidene)-2-naphthylamine depends on its specific application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(alpha-Phenoxybenzylidene)-2-anthrylamine: Similar structure but with an anthryl group instead of a naphthyl group.
N-(alpha-Phenoxybenzylidene)-2-phenylamine: Contains a phenyl group instead of a naphthyl group.
Uniqueness
N-(alpha-Phenoxybenzylidene)-2-naphthylamine is unique due to the presence of both phenoxybenzylidene and naphthyl groups, which confer specific electronic and steric properties. These properties make it suitable for applications in various fields, distinguishing it from other Schiff bases.
Properties
CAS No. |
1934-90-3 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
phenyl N-naphthalen-2-ylbenzenecarboximidate |
InChI |
InChI=1S/C23H17NO/c1-3-10-19(11-4-1)23(25-22-13-5-2-6-14-22)24-21-16-15-18-9-7-8-12-20(18)17-21/h1-17H |
InChI Key |
DDZOPCMCSISQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)




![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)



